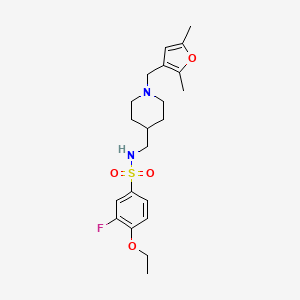

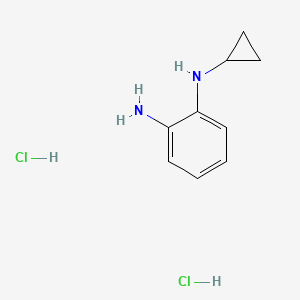

![molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7](/img/structure/B2965791.png)

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on related compounds, such as selective androgen receptor modulators (SARMs), have explored their pharmacokinetics and metabolism in preclinical models. For instance, research on S-1, a potent SARM, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. This research helps in understanding the ideal pharmacokinetic properties for propanamides in drug development, providing a basis for further therapeutic exploration of related compounds (Wu et al., 2006).

Drug Metabolism

The metabolism of flutamide, a nonsteroidal antiandrogen closely related chemically to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, was studied to understand its transformation and potential toxic metabolites in human liver microsomes. Such studies are crucial for identifying metabolic pathways that could influence the safety and efficacy of related drugs (Goda et al., 2006).

Chemical Synthesis and Biocatalysis

Research has also focused on the asymmetric synthesis of related compounds using biocatalysts. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, demonstrates the application of microbial reductases for enantioselective synthesis. This highlights the role of biocatalysis in producing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Medicinal Chemistry

In medicinal chemistry, compounds similar to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide have been synthesized and evaluated for various biological activities, such as tyrosinase and melanin inhibition. These studies contribute to the development of potential therapeutics for conditions like hyperpigmentation, showcasing the therapeutic potential of these compounds (Raza et al., 2019).

Analytical Chemistry

Furthermore, the analytical detection and quantification of compounds like flutamide in pharmaceutical formulations have been improved. Such research is essential for quality control and ensuring the safety and efficacy of pharmaceutical products (Rangappa et al., 2000).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the D-alanine–D-alanine ligase enzyme . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

It is believed that the compound binds to the active site of the d-alanine–d-alanine ligase enzyme, inhibiting its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the D-alanine–D-alanine ligase enzyme, 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to cell lysis and death .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the action of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the disruption of the bacterial cell wall synthesis . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .

properties

IUPAC Name |

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLMOJDZBCVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

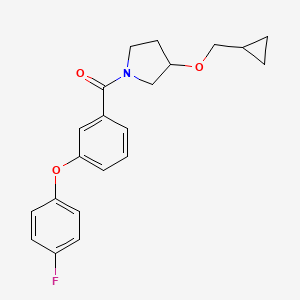

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)

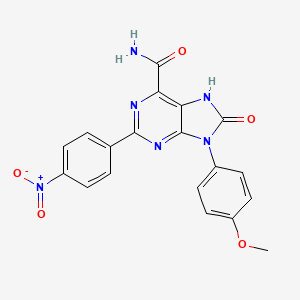

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)

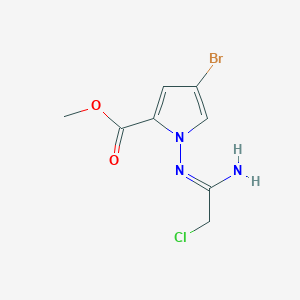

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)

![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)